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Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder

caused by mutations in the DMD gene, leading to the absence or dysfunction of the dystrophin

protein.[1][2] Dystrophin is crucial for maintaining the structural integrity of muscle fibers.[1] A

promising therapeutic strategy for a subset of DMD patients is exon skipping, which uses

antisense oligonucleotides (AONs) to modulate the pre-mRNA splicing process. This approach

aims to restore the reading frame of the dystrophin transcript, allowing for the production of a

truncated but partially functional dystrophin protein, potentially converting a severe DMD

phenotype to a milder Becker muscular dystrophy (BMD) phenotype.[3][4]

Drisapersen (also known as Kyndrisa or PRO051) is a 2'-O-methyl phosphorothioate

(2'OMePS) RNA antisense oligonucleotide designed to induce the skipping of exon 51 of the

DMD gene.[2][3][4] This specific exon skipping is applicable to approximately 13% of DMD

patients, making it a targeted therapy for the largest single subgroup of the patient population.

[1][4] Patient-derived cell cultures, such as myoblasts or fibroblasts, serve as a critical in vitro

platform for evaluating the efficacy and mechanism of AONs like Drisapersen before advancing

to more complex in vivo models or clinical trials.[5][6] These models allow for the direct

assessment of exon skipping efficiency and dystrophin protein restoration in a patient-specific

genetic context.
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Drisapersen functions by binding to a specific sequence within exon 51 of the dystrophin pre-

mRNA. This binding sterically hinders the splicing machinery from recognizing exon 51, leading

to its exclusion from the mature mRNA transcript.[3][7] For patients with deletions that disrupt

the reading frame (e.g., deletion of exons 48-50 or exon 52), the removal of exon 51 can act as

a "molecular patch," restoring the open reading frame and enabling the translation of a shorter,

yet functional, dystrophin protein.[1][4]
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Caption: Mechanism of Drisapersen-induced exon 51 skipping.
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The efficacy of Drisapersen has been evaluated in various patient-derived cell models, often in

comparison to other AONs. The following table summarizes key quantitative findings from

published studies. It is important to note that direct comparison between different studies can

be challenging due to variations in cell lines, AON chemistry (though sequences may be

analogous), concentrations, and quantification methods.
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Antisense
Oligonucleo
tide (AON)

Cell Model
Concentrati
on (µM)

Exon 51
Skipping
Efficiency
(%)

Dystrophin
Protein
Level (% of
Normal)

Reference

Analog

Drisapersen

Immortalized

DMD Cells

(Exon 52

deletion)

10 ~2.9% Not Reported [8]

Analog

Eteplirsen

Immortalized

DMD Cells

(Exon 52

deletion)

10 ~15% Not Reported [8]

Novel AON

(Ac0)

Immortalized

DMD Cells

(Exon 52

deletion)

10 ~72% ~14% [8]

Analog

Drisapersen

Primary DMD

Cells (Exon

45-50

deletion)

10

Significantly

lower than

Ac0 and aEte

Not Reported [8]

Analog

Eteplirsen

(aEte)

Primary DMD

Cells (Exon

45-50

deletion)

10

Significantly

lower than

Ac0

Not Reported [8]

Novel AON

(Ac0)

Primary DMD

Cells (Exon

45-50

deletion)

10

Highest

among tested

AONs

Not Reported [8]

Drisapersen

Differentiated

Human

Skeletal

Muscle Cells

0.1 ~50% Not Reported [2]
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Note: "Analog Drisapersen" refers to an oligonucleotide with the same sequence as

Drisapersen but synthesized with a different chemistry (e.g., phosphorodiamidate morpholino

oligomer) for comparative studies.[8] Studies consistently show that while Drisapersen induces

exon skipping, newer generation AONs targeting different sites on exon 51 may offer

significantly higher efficiency.[5][8][9]

Experimental Protocols
The following are generalized protocols for the application of Drisapersen in patient-derived

myoblast cultures, synthesized from common methodologies in the field.
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5. Downstream Analysis
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Caption: General experimental workflow for AON testing.

Protocol 1: Culture and Differentiation of Patient-Derived
Myoblasts

Thawing and Seeding:
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Rapidly thaw cryopreserved patient-derived myoblasts in a 37°C water bath.

Transfer cells to a conical tube containing pre-warmed proliferation medium (e.g., Skeletal

Muscle Cell Growth Medium supplemented with growth factors, antibiotics, and fetal

bovine serum).

Centrifuge at 200 x g for 5 minutes.

Resuspend the cell pellet in fresh proliferation medium and seed onto collagen-coated

culture flasks or plates.

Expansion:

Culture cells at 37°C in a humidified atmosphere with 5% CO₂.

Change the proliferation medium every 2-3 days.

Passage the cells when they reach 70-80% confluency using a standard trypsin-EDTA

protocol. Do not allow cells to become fully confluent as this can reduce their

differentiation potential.

Myogenic Differentiation:

When myoblasts reach approximately 80-90% confluency, aspirate the proliferation

medium.

Wash the cells once with sterile Phosphate-Buffered Saline (PBS).

Replace with differentiation medium (e.g., DMEM/F-12 supplemented with 2% horse

serum and antibiotics).

Incubate for 5-7 days to allow myoblasts to fuse and form multinucleated myotubes. The

medium should be changed every 2 days.

Protocol 2: Treatment with Drisapersen (Gymnotic
Uptake)
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2'OMePS oligonucleotides like Drisapersen can be taken up by cells in culture without

transfection reagents, a process known as gymnotic uptake.[5]

Preparation: Prepare a sterile, concentrated stock solution of Drisapersen in nuclease-free

water or PBS.

Treatment: Two days after initiating differentiation, add Drisapersen directly to the

differentiation medium to achieve the desired final concentration (e.g., 0.1 µM to 10 µM).[2]

[8]

Incubation: Incubate the cells with the Drisapersen-containing medium. For long-term

studies, the treatment can be repeated during medium changes.[5] A common endpoint for

analysis is 7 days after the initial treatment.

Protocol 3: Assessment of Exon 51 Skipping by RT-PCR
RNA Extraction:

Harvest myotubes by aspirating the medium and washing with PBS.

Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).

Extract total RNA according to the manufacturer's protocol, followed by DNase treatment

to remove genomic DNA contamination.

Reverse Transcription (RT):

Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and

random primers or oligo(dT) primers.

PCR Amplification:

Perform PCR using primers flanking exon 51 (e.g., in exons 49 and 53).[10]

Forward Primer (Exon 49): (Sequence)

Reverse Primer (Exon 53): (Sequence)
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Use a thermal cycler program optimized for the primers and target sequence.

Analysis:

Visualize the PCR products on a 2% agarose gel. The un-skipped transcript will yield a

larger band, while the exon 51-skipped transcript will produce a smaller, identifiable band.

For quantification, use methods like digital droplet PCR (ddPCR), which provides a more

precise measure of exon skipping efficiency compared to semi-quantitative gel analysis.

[10] The percentage of exon skipping is calculated as: (skipped transcript level / (skipped

+ un-skipped transcript levels)) * 100.

Protocol 4: Evaluation of Dystrophin Protein Restoration
A. Western Blotting

Protein Extraction:

Harvest treated myotubes and lyse them in RIPA buffer containing protease inhibitors.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

Electrophoresis and Transfer:

Denature 30-50 µg of protein lysate and separate by SDS-PAGE on a large-format 3-10%

gradient gel.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with Tween-20 (TBST).

Incubate with a primary antibody against dystrophin (e.g., MANDYS106).

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Quantification:

Quantify band intensity using densitometry software. Normalize the dystrophin signal to a

loading control (e.g., α-actinin or vinculin). Dystrophin levels are typically expressed as a

percentage relative to a healthy control cell lysate.[9]

B. Immunocytochemistry (ICC)

Cell Fixation:

Grow and treat myotubes on collagen-coated coverslips.

Aspirate the medium, wash with PBS, and fix the cells with cold methanol or 4%

paraformaldehyde.

Permeabilization and Blocking:

Permeabilize cells with 0.25% Triton X-100 in PBS.

Block with a suitable blocking buffer (e.g., 10% goat serum in PBS) to prevent non-specific

antibody binding.

Antibody Staining:

Incubate with a primary antibody against dystrophin overnight at 4°C.

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor

488).

Counterstain nuclei with DAPI.

Imaging:

Mount the coverslips onto microscope slides and visualize using a fluorescence

microscope. Dystrophin-positive myotubes will show clear staining at the sarcolemma. The

percentage of dystrophin-positive fibers can be determined by counting.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. BioMarin Announces FDA Accepts Drisapersen NDA for Treatment of Duchenne Muscular
Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]

2. Portico [access.portico.org]

3. Drisapersen - Wikipedia [en.wikipedia.org]

4. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular
Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]

5. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular
Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Antisense Oligonucleotides: Treatment Strategies and Cellular Internalization - PMC
[pmc.ncbi.nlm.nih.gov]

8. Quantitative Antisense Screening and Optimization for Exon 51 Skipping in Duchenne
Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

9. Immortalized Muscle Cell Model to Test the Exon Skipping Efficacy for Duchenne
Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

10. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne
Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf
[ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes: Drisapersen Sodium in Patient-
Derived Cell Cultures]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15595851#application-of-drisapersen-sodium-in-
patient-derived-cell-cultures]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b15595851?utm_src=pdf-custom-synthesis
https://www.biomarin.com/news/press-releases/biomarin-announces-fda-accepts-drisapersen-nda-for-treatment-of-duchenne-muscular-dystrophy-amenable-to-exon-51-skipping/
https://www.biomarin.com/news/press-releases/biomarin-announces-fda-accepts-drisapersen-nda-for-treatment-of-duchenne-muscular-dystrophy-amenable-to-exon-51-skipping/
https://access.portico.org/Portico/auView?auId=ark%3A%2F27927%2Fpjbf78xdfd0
https://en.wikipedia.org/wiki/Drisapersen
https://pmc.ncbi.nlm.nih.gov/articles/PMC5010191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5010191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10277991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10277991/
https://www.researchgate.net/publication/274516205_Drisapersen_sodium_Dystrophin_gene_DMD_expression_inhibitor_treatment_of_Duchenne_muscular_dystrophy
https://pmc.ncbi.nlm.nih.gov/articles/PMC5376066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5376066/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5675502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5675502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5748625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5748625/
https://www.ncbi.nlm.nih.gov/books/NBK584230/
https://www.ncbi.nlm.nih.gov/books/NBK584230/
https://www.ncbi.nlm.nih.gov/books/NBK584230/
https://www.benchchem.com/product/b15595851#application-of-drisapersen-sodium-in-patient-derived-cell-cultures
https://www.benchchem.com/product/b15595851#application-of-drisapersen-sodium-in-patient-derived-cell-cultures
https://www.benchchem.com/product/b15595851#application-of-drisapersen-sodium-in-patient-derived-cell-cultures
https://www.benchchem.com/product/b15595851#application-of-drisapersen-sodium-in-patient-derived-cell-cultures
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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